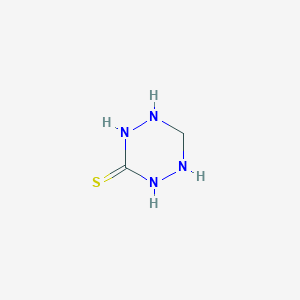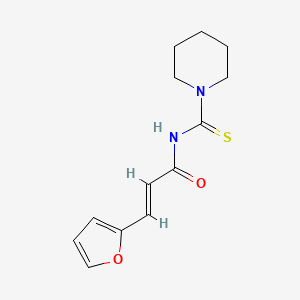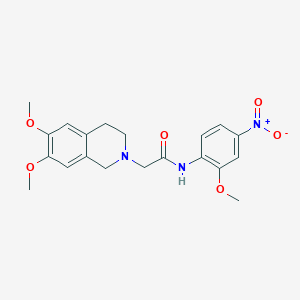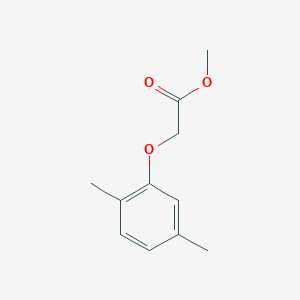
n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with benzyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzylated indole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole nucleus are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with multiple biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetic acid
- n-Benzyl-2-(1-methyl-1h-indol-3-yl)ethylamine
Comparison: While all these compounds share the indole nucleus and a benzyl group, their chemical properties and biological activities can vary significantly. For example, the presence of different functional groups (acetamide, acetic acid, or ethylamine) can influence their solubility, reactivity, and interaction with biological targets . This compound is unique due to its specific acetamide group, which may confer distinct biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
56999-26-9 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-benzyl-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O/c1-20-13-15(16-9-5-6-10-17(16)20)11-18(21)19-12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,21) |
InChI-Schlüssel |
QSEZPZNTPNNIJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
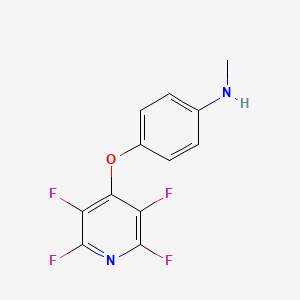
![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)

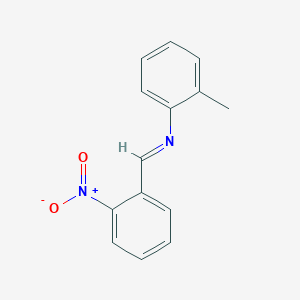

![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
